molecular formula C12H20N2O B2417220 2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine CAS No. 889939-80-4

2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine

Cat. No. B2417220
CAS RN: 889939-80-4
M. Wt: 208.305
InChI Key: SLVHXCZXAVMWOH-UHFFFAOYSA-N
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Description

2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine is a compound used for proteomics research . It has a molecular formula of C12H20N2O and a molecular weight of 208.30 .


Molecular Structure Analysis

The molecular structure of 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine is defined by its molecular formula, C12H20N2O . Unfortunately, the specific structural details or a diagram of the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine include its molecular formula (C12H20N2O) and molecular weight (208.30) . Additional properties like melting point, boiling point, and density were not provided in the search results.

Scientific Research Applications

1. Analytical and Spectral Study of Furan Ring Containing Organic Ligands

The synthesis and characterization of furan ring containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been explored for their potential in antimicrobial activities. Studies have shown different levels of inhibition on the growth of bacteria, indicating their potential in medical applications (Patel, 2020).

2. PET Imaging of Microglia Targeting Macrophage Colony-Stimulating Factor 1 Receptor

[11C]CPPC, a compound containing elements of the furan-2-yl and piperidin-1-yl groups, has been developed as a PET radiotracer for imaging reactive microglia in various neuropsychiatric disorders. Its specificity for the macrophage colony-stimulating factor 1 receptor makes it valuable in studying neuroinflammation (Horti et al., 2019).

3. Synthesis and Pharmacological Evaluation of Novel Derivatives

Research has been conducted on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, showing potential antidepressant and antianxiety activities. These compounds have been synthesized and evaluated for their effects on behavior in animal models (Kumar et al., 2017).

4. Conformationally Constrained Butyrophenones

Studies on butyrophenones containing elements similar to furan-2-yl and piperidin-1-yl have been conducted to explore their potential as antipsychotic agents. These compounds have shown affinity for dopamine and serotonin receptors, suggesting their possible use in treating psychiatric disorders (Raviña et al., 2000).

5. Development and Validation of HPLC-DAD Method

Research on the development of a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, an active pharmaceutical ingredient, has been undertaken. This method is essential for accurate and precise determination in pharmaceutical applications (Varynskyi et al., 2017).

properties

IUPAC Name

2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-4-6-14(7-5-10)11(9-13)12-3-2-8-15-12/h2-3,8,10-11H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVHXCZXAVMWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine

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